molecular formula C18H21ClN2O2S B2383048 N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide CAS No. 1396872-93-7

N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2383048
CAS No.: 1396872-93-7
M. Wt: 364.89
InChI Key: XRPADXQNZLNDFG-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-chlorophenyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the furan-2-ylmethylthio group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

    Formation of the carboxamide group: This step usually involves amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Exploration as a therapeutic agent for conditions like pain, inflammation, or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, piperidine derivatives can interact with various receptors or enzymes in the body, modulating their activity. The molecular targets might include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)piperidine-1-carboxamide
  • 4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
  • N-(2-chlorophenyl)-4-methylpiperidine-1-carboxamide

Uniqueness

“N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide” is unique due to the presence of both the 2-chlorophenyl and furan-2-ylmethylthio groups, which may confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPADXQNZLNDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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